4-Bromocrotonic acid

Organic Synthesis α-Allyl-β-Hydroxy Acids Indium-Mediated Allylation

Researchers studying mitochondrial fatty acid β-oxidation often encounter inconsistent results from reversible inhibitors that fail to maintain pathway blockade. 4-Bromocrotonic acid (4-BCA) resolves this as an irreversible, mechanism-based inactivator of thiolase enzymes, delivering a stable experimental window even after washout-a property unattainable with reversible agents like 3-mercaptopropionic acid. For synthetic chemists, its exclusive α-regioselectivity (42-100% yield) in indium-mediated allylation bypasses carboxylic acid protection, improving atom economy versus alternatives like crotyl bromide. • Irreversible β-oxidation blockade persists post-washout for defined metabolic studies. • Benchmark purity ≥98% (GC) with established NBS bromination protocol (93% yield). • Serves dual role: potent biochemical probe and versatile pharma intermediate for Afatinib-related scaffolds. Sourced from quality-controlled inventory with full analytical documentation.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 13991-36-1
Cat. No. B156263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocrotonic acid
CAS13991-36-1
Synonyms(E)-4-Bromobut-2-enoic Acid;  trans-4-Bromo-2-butenoic Acid
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)Br
InChIInChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
InChIKeyDOTGZROJTAUYFQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocrotonic Acid: Intermediate and Metabolic Probe


4-Bromocrotonic acid (4-BCA) is a γ-brominated α,β-unsaturated carboxylic acid with the formula C₄H₅BrO₂ and a molecular weight of 164.99 g/mol . It is a white to pale-yellow crystalline solid at room temperature . As a derivative of crotonic acid, it features both a reactive electrophilic bromine atom at the gamma-position and a conjugated double bond, enabling its dual role as a versatile synthetic building block for pharmaceutical intermediates and as a potent, irreversible mechanism-based inhibitor of mitochondrial fatty acid β-oxidation [1]. These distinct chemical and biological properties underpin its specific utility in metabolic research and complex organic synthesis, which cannot be assumed of its simpler analogs.

Why 4-Bromocrotonic Acid Is Irreplaceable


Attempting to substitute 4-Bromocrotonic acid with generic crotonic acid or its 4-chloro analog will likely lead to experimental failure due to profound differences in both reactivity and biological activity. While crotonic acid lacks the essential electrophilic handle (the halogen) for many key synthetic transformations, 4-chlorocrotonic acid exhibits significantly reduced reactivity due to the poorer leaving group ability of chloride compared to bromide in SN2-type reactions [1]. Critically, the specific, mechanism-based inhibition of mitochondrial β-oxidation thiolases is a unique property of the 4-bromo derivative, requiring its metabolic conversion to 3-keto-4-bromobutyryl-CoA, a reaction that its analogs cannot undergo effectively [2]. The evidence below quantifies these non-fungible differences in specific experimental contexts.

4-Bromocrotonic Acid: Evidence Guide


Indium-Mediated Allylation Without Protecting Groups

In the indium-mediated allylation of carbonyl compounds, 4-Bromocrotonic acid provides a significant strategic advantage over its ester-protected counterparts by eliminating a protection/deprotection sequence. The reaction proceeds with exclusive α-regioselectivity, delivering α-allyl-β-hydroxy carboxylic acids directly [1]. This is in contrast to reactions with crotyl bromide, which often yield complex mixtures and require careful additive control to achieve the desired γ-adduct [1].

Organic Synthesis α-Allyl-β-Hydroxy Acids Indium-Mediated Allylation

Irreversible Palmitate Oxidation Inhibition

In a comparative study on adult rat myocytes, 4-Bromocrotonic acid was identified as the superior irreversible inhibitor of mitochondrial β-oxidation. It achieves 50% inhibition of palmitate oxidation at a preincubation concentration of 60 µM [1]. Crucially, this inhibition was not reversed upon removal of the inhibitor from the medium, a characteristic not shared by the reversible inhibitor 3-mercaptopropionic acid (IC₅₀ = 100 µM) [1]. This study concluded that 4-bromocrotonic acid is 'the best irreversible inhibitor of the mitochondrial beta-oxidation cycle' [1].

Metabolic Research Fatty Acid Oxidation Mitochondrial Thiolase Inhibitor

Selective Thiolase Inactivation vs. CPT-I Inhibition

4-Bromocrotonic acid exhibits a precise and distinct mechanism of action compared to other classes of fatty acid oxidation inhibitors. It is a mechanism-based inactivator that specifically targets the mitochondrial thiolases (3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase) [1]. In rat heart mitochondria, preincubation with 4-Bromocrotonic acid inactivates only these two thiolase enzymes, while leaving other enzymes of β-oxidation and ketone body degradation unaffected [1]. This contrasts sharply with 2-tetradecylglycidic acid, which primarily inhibits carnitine palmitoyltransferase I (CPT-I) to block mitochondrial fatty acid uptake [2].

Metabolic Research Beta-Oxidation Pathway Enzyme Mechanism

NBS Bromination of Crotonic Acid

A reliable and high-yielding synthetic route for 4-Bromocrotonic acid has been established, demonstrating its accessibility for research and development purposes. Starting from commercially available crotonic acid, the N-bromosuccinimide (NBS)-mediated bromination proceeds in 93% yield . This well-defined procedure provides a practical benchmark for both laboratory-scale preparation and procurement quality assessment.

Organic Synthesis Bromination Process Chemistry

4-Bromocrotonic Acid: Key Applications


Irreversible β-Oxidation Inhibition

For studies investigating the cellular consequences of a prolonged blockade of fatty acid oxidation—such as metabolic switching to glucose, mitochondrial dysfunction, or the role of β-oxidation in disease models—4-Bromocrotonic acid is the preferred tool compound [1]. Its irreversible mechanism ensures pathway inhibition persists even after the compound is washed out, providing a stable and defined experimental window that is not achievable with reversible inhibitors like 3-mercaptopropionic acid [1].

α-Allyl-β-Hydroxy Acid Synthesis

This compound is a strategic choice for synthetic chemists aiming to construct α-allyl-β-hydroxy carboxylic acids via indium-mediated allylation. Its use bypasses the need for carboxylic acid protection, streamlining synthesis and improving atom economy [2]. The high yields and exclusive α-regioselectivity reported (42-100%) make it a more reliable reagent for this specific transformation compared to alternative allylating agents like crotyl bromide, which often produce complex isomeric mixtures [2].

Mitochondrial Thiolase Mechanistic Studies

Investigators seeking to isolate the function of the thiolase steps within the β-oxidation and ketone body degradation pathways should prioritize 4-Bromocrotonic acid [3]. It acts as a mechanism-based inactivator that specifically targets these enzymes, a level of specificity not provided by CPT-I inhibitors like 2-tetradecylglycidic acid, which block the pathway at an earlier, uptake-level step [1]. This allows for the dissection of the internal regulation of β-oxidation separate from substrate entry.

In-House Synthesis Feasibility

When evaluating the feasibility of preparing 4-Bromocrotonic acid in-house, the established and high-yielding (93%) NBS bromination protocol from crotonic acid provides a clear benchmark for expected performance and purity . This data point is valuable for procurement specialists and lab managers for assessing synthetic viability and setting quality expectations for commercially sourced material.

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